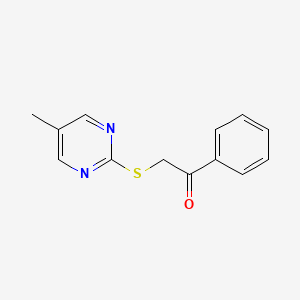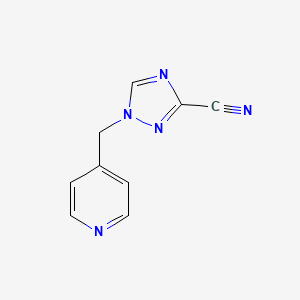
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are small molecules that can selectively inhibit the activity of JAK enzymes. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation can lead to various diseases such as autoimmune disorders, cancer, and inflammation.
Mécanisme D'action
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid selectively inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules such as signal transducers and activators of transcription (STATs). This leads to the suppression of cytokine signaling and the modulation of immune cell function.
Biochemical and Physiological Effects:
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and to increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, and to promote the differentiation of regulatory T cells (Tregs). These effects contribute to the suppression of autoimmune responses and the modulation of immune tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has several advantages for laboratory experiments, such as its high selectivity and potency for JAK3 inhibition, its well-defined mechanism of action, and its availability as a synthetic compound. However, it also has some limitations, such as its potential off-target effects on other JAKs or kinases, its potential toxicity or adverse effects on immune function, and its limited solubility or stability in certain experimental conditions.
Orientations Futures
For research could include the optimization of 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid or its analogs for improved selectivity, potency, and pharmacokinetics, the evaluation of their efficacy and safety in preclinical and clinical studies, the identification of biomarkers or patient subgroups for personalized treatment, and the exploration of their potential applications in other diseases or biological processes.
Méthodes De Synthèse
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid group is then activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with 3-thiophen-2-ylpropanoic acid to form the amide bond. The Boc protecting group is then removed, and the resulting compound is chlorinated with thionyl chloride to give 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid.
Applications De Recherche Scientifique
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to selectively inhibit the JAK3 enzyme, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the development and function of immune cells, and their dysregulation can lead to autoimmune disorders.
Propriétés
IUPAC Name |
2-chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-12-5-3-9(8-11(12)14(18)19)16-13(17)6-4-10-2-1-7-20-10/h1-3,5,7-8H,4,6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCMBUCIWWRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)



![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)

![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)